molecular formula C24H40N4O6S2 B591354 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) CAS No. 256948-32-0

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1)

Cat. No.: B591354
CAS No.: 256948-32-0
M. Wt: 544.726
InChI Key: UZQUECKZJOVTLJ-WXXKFALUSA-N
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Description

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) is a chemical compound with the molecular formula C10H18N2OS. It is known for its unique structure, which includes a furan ring, an aminoethyl group, and a dimethylamine group. This compound is used primarily in research and development settings, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

Ranitidine diamine hemifumarate primarily targets the histamine H2 receptors located on the gastric parietal cells in the stomach. These receptors play a crucial role in regulating the secretion of gastric acid. By inhibiting these receptors, the compound effectively reduces the production of stomach acid .

Mode of Action

The compound acts as a competitive, reversible inhibitor of histamine at the H2 receptors. When histamine binds to these receptors, it stimulates the secretion of gastric acid. Ranitidine diamine hemifumarate competes with histamine for binding to the H2 receptors, thereby blocking histamine’s action. This inhibition leads to a decrease in gastric acid secretion, gastric volume, and hydrogen ion concentration .

Biochemical Pathways

By inhibiting the H2 receptors, ranitidine diamine hemifumarate affects the histamine signaling pathway . This pathway is crucial for the regulation of gastric acid secretion. The downstream effects include reduced activation of the proton pumps in the parietal cells, leading to decreased acid production. This reduction in acid helps in the treatment of conditions like peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome .

Pharmacokinetics

The pharmacokinetics of ranitidine diamine hemifumarate involve its absorption, distribution, metabolism, and excretion (ADME) properties:

Result of Action

The molecular and cellular effects of ranitidine diamine hemifumarate’s action include a significant reduction in gastric acid secretion. This leads to an increase in gastric pH, providing relief from symptoms associated with acid-related disorders. The compound’s action helps in the healing of ulcers and the prevention of acid reflux .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound is more stable in a neutral to slightly acidic environment. High temperatures or extreme pH levels can degrade the compound, reducing its efficacy. Additionally, the presence of other medications or food can affect its absorption and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) typically involves the reaction of 2-furanmethanamine with 2-aminoethanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, often employing advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring.

    Substitution: The aminoethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, tetrahydrofuran derivatives, and substituted aminoethyl derivatives.

Scientific Research Applications

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) is utilized in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery.

    Industry: It is used in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and aminoethyl-substituted molecules, such as:

  • 2-Aminothiazole derivatives
  • 2-Furanmethanamine derivatives
  • N,N-Dimethyl-2-furanmethanamine derivatives

Uniqueness

What sets 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine Fumarate (2:1) apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-but-2-enedioic acid;2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H18N2OS.C4H4O4/c2*1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;5-3(6)1-2-4(7)8/h2*3-4H,5-8,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQUECKZJOVTLJ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)CSCCN.CN(C)CC1=CC=C(O1)CSCCN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(O1)CSCCN.CN(C)CC1=CC=C(O1)CSCCN.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256948-32-0
Record name 5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256948320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 256948-32-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-(((2-AMINOETHYL)THIO)METHYL)-N,N-DIMETHYL-2-FURANMETHANAMINE HEMIFUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A011PUM3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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